7-[(3-hydroxy-3,4-dihydro-2H-benzo[h]quinolin-1-yl)methyl]-5-thiazolo[3,2-a]pyrimidinone
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Overview
Description
7-[(3-hydroxy-3,4-dihydro-2H-benzo[h]quinolin-1-yl)methyl]-5-thiazolo[3,2-a]pyrimidinone is a member of quinolines.
Scientific Research Applications
Anticoagulant Properties
- Anticoagulant Activity via Blood Coagulation Factor Inhibition: Some compounds, including variants of 7-[(3-hydroxy-3,4-dihydro-2H-benzo[h]quinolin-1-yl)methyl]-5-thiazolo[3,2-a]pyrimidinone, have shown inhibitory activity against blood coagulation factors Xa and XIa. This suggests potential anticoagulant applications (Potapov et al., 2021).
Anticancer and Antimicrobial Properties
- Anticancer Activity: Novel compounds structurally similar to this compound have exhibited significant anticancer activity, particularly against breast cancer and hepatocellular carcinoma cells (Bolakatti et al., 2020).
- Antimicrobial Activity: Synthesized derivatives have shown promising results in screening for antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (El-Gazzar et al., 2008).
Analgesic and Anti-inflammatory Applications
- Analgesic and Anti-inflammatory Effects: Derivatives of the compound have displayed significant analgesic and anti-inflammatory activities, suggesting potential for use in pain management and inflammation treatment (Rajanarendar et al., 2012).
Platelet Aggregation Inhibition
- Inhibition of Platelet Aggregation: Some derivatives are effective in inhibiting platelet aggregation, which could be beneficial in preventing thrombosis or treating cardiovascular diseases (Meanwell et al., 1991).
Enzyme Inhibition
- Inhibition of Acetylcholine Esterase: Certain synthesized derivatives have shown high inhibitory potential against acetylcholine esterase, an enzyme crucial in neurotransmission, which can have implications in treating neurodegenerative diseases (Ustalar & Yılmaz, 2017).
Phosphodiesterase Inhibition
- Dual Phosphodiesterase Inhibition: Research indicates dual PDE3/4 inhibitory activity, which is significant for treating respiratory and inflammatory disorders (Ochiai et al., 2012).
Properties
Molecular Formula |
C20H17N3O2S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
7-[(3-hydroxy-3,4-dihydro-2H-benzo[h]quinolin-1-yl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C20H17N3O2S/c24-16-9-14-6-5-13-3-1-2-4-17(13)19(14)22(12-16)11-15-10-18(25)23-7-8-26-20(23)21-15/h1-8,10,16,24H,9,11-12H2 |
InChI Key |
OJDHOYJFMJIZCR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C2=C1C=CC3=CC=CC=C32)CC4=CC(=O)N5C=CSC5=N4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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